6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl and methyl groups. The thiadiazole moiety is then attached through a series of reactions involving cyclization and condensation steps. Industrial production methods would likely involve optimization of these steps to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other oxazolo[5,4-b]pyridine derivatives and thiadiazole-containing molecules. Compared to these compounds, 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide may exhibit unique properties due to its specific combination of functional groups. This uniqueness can be leveraged in various applications, making it a valuable compound for further research.
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-6-11-9(12(20)16-14-18-17-7(2)22-14)5-10(8-3-4-8)15-13(11)21-19-6/h5,8H,3-4H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTVFOBDLQRAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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